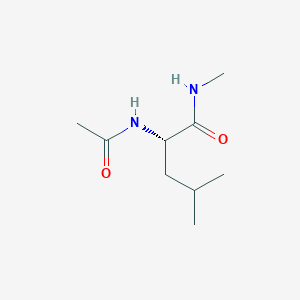

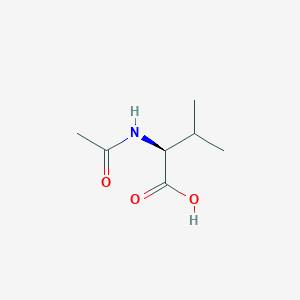

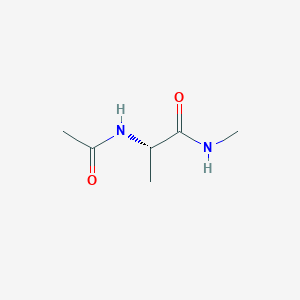

N-Acetyl-L-alanine methylamide

概要

説明

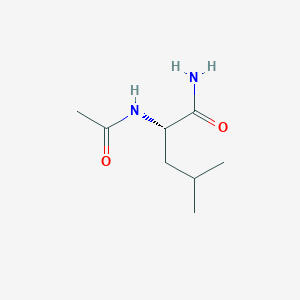

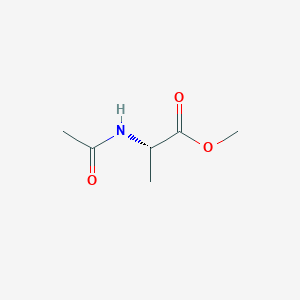

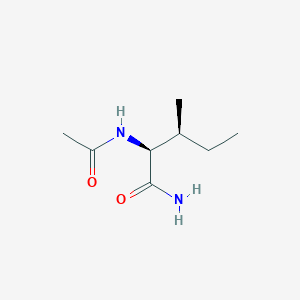

N-Acetyl-L-alanine methylamide (AD) is a peptide that provides a model of the basic elements of secondary structure . It has one flexible backbone dihedral angle of each type, φ and ψ, in the simplest possible form . The molecular formula of N-Acetyl-dl-alanine methylamide is C6H12N2O2 .

Synthesis Analysis

The synthesis of N-Acetyl-L-alanine methylamide has been the subject of many theoretical and experimental studies . The B3LYP/6‐31G* optimized two structures, P II and α R ′, have been used to study ABEEMσπ charge distributions and the effect of hydration on their geometries, hydrogen bond energies, and cooperative properties .Molecular Structure Analysis

The molecular structure of N-Acetyl-L-alanine methylamide has been studied using ABEEMσπ/MM and ab initio methods . The explicit water model reveals the hydrogen bonding between these conformers and the water molecules .Chemical Reactions Analysis

The chemical reactions of N-Acetyl-L-alanine methylamide have been studied in the context of peptide solvation . The most preferred forms of the compounds participating in a conformational equilibrium are characterized by both the trans and the cis configurations of the tertiary amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-L-alanine methylamide have been studied using various methods . The compound has a molecular weight of 144.1717 .科学的研究の応用

Conformational Analysis and Molecular Interactions :

- N-Acetyl-L-alanine methylamide demonstrates specific conformational preferences influenced by N-methylation, which affects the conformational freedom of the peptide chain and the potential surface sensitivity to the position and orientation of the N-methyl group (Popov, Lipkind, & Arkhipova, 1971).

- The compound favors certain conformations with intramolecular hydrogen bonds in specific solvent conditions, indicating its potential use in studying peptide behavior and interactions (Ingwall, Gilon, & Goodman, 1976).

Effects on Peptide Bond Isomerization :

- N-Methylation in N-Acetyl-L-alanine methylamide can impact the isomerization of peptide bonds, potentially offering insights into peptide folding and stability (Bágyi et al., 2003).

Self-Association and Aggregation Behavior :

- Studies on the self-association and aggregation behavior of N-Acetyl-L-alanine methylamide can provide insights into peptide interactions, which are crucial in protein folding and function (Asakura, Kamio, & Nishioka, 1979).

Implications in Neurological Research :

- Research on derivatives of N-Acetyl-L-alanine methylamide, such as β-N-methylamino-l-alanine, has been linked to neurotoxicity and neurodegenerative diseases, offering a potential model for studying diseases like Amyotrophic Lateral Sclerosis (de Munck et al., 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

AC-ALA-NHME, also known as (2S)-2-acetamido-N-methylpropanamide, N-Acetyl-L-alanine methylamide, or Acetyl-L-alanine methyl amide, is a compound that has been studied for its conformational behavior It’s known that the conformational preferences of this compound result from a complex interplay between the strengths of possible intramolecular hydrogen bonds, steric interactions, hyperconjugation, entropy effects, and the overall dipole moments .

Mode of Action

The mode of action of AC-ALA-NHME involves its interaction with its targets, leading to changes in its conformational behavior. This behavior was studied in the gas-phase and in solution by theoretical calculations and experimental 1H NMR . The conformational preferences of this compound were shown to result from a complex interplay between the strengths of possible intramolecular hydrogen bonds, steric interactions, hyperconjugation, entropy effects, and the overall dipole moments .

Biochemical Pathways

The conformational behavior of this compound, which is influenced by various factors such as intramolecular hydrogen bonds, steric interactions, hyperconjugation, and entropy effects, could potentially impact various biochemical pathways .

Pharmacokinetics

The conformational behavior of this compound, which is influenced by various factors such as intramolecular hydrogen bonds, steric interactions, hyperconjugation, and entropy effects, could potentially impact its pharmacokinetic properties .

Result of Action

The result of the action of AC-ALA-NHME involves changes in its conformational behavior. This behavior was studied in the gas-phase and in solution by theoretical calculations and experimental 1H NMR . The conformational preferences of this compound were shown to result from a complex interplay between the strengths of possible intramolecular hydrogen bonds, steric interactions, hyperconjugation, entropy effects, and the overall dipole moments .

Action Environment

The action environment of AC-ALA-NHME can influence its conformational behavior. This behavior was studied in the gas-phase and in solution by theoretical calculations and experimental 1H NMR . The conformational preferences of this compound were shown to result from a complex interplay between the strengths of possible intramolecular hydrogen bonds, steric interactions, hyperconjugation, entropy effects, and the overall dipole moments .

特性

IUPAC Name |

(2S)-2-acetamido-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVPWSUVMHJLL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-alanine methylamide | |

CAS RN |

19701-83-8 | |

| Record name | N-Acetylalanyl-N-methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL-L-ALANINE METHYL AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6TV97R5AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

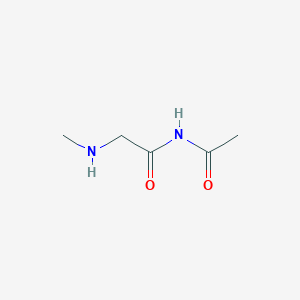

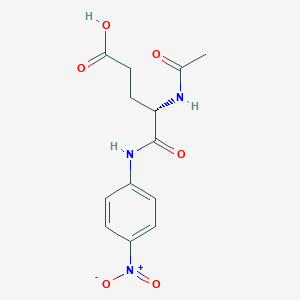

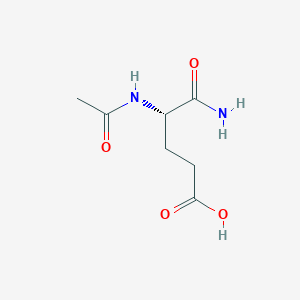

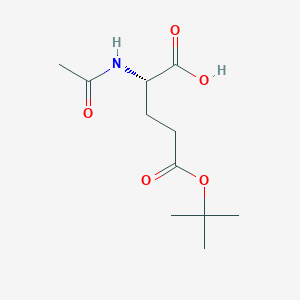

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

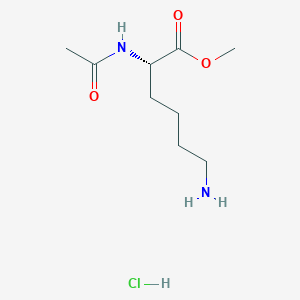

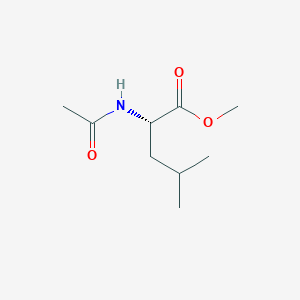

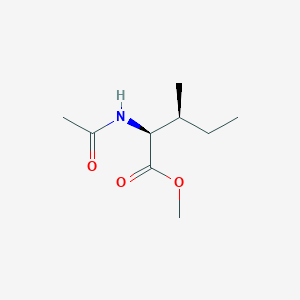

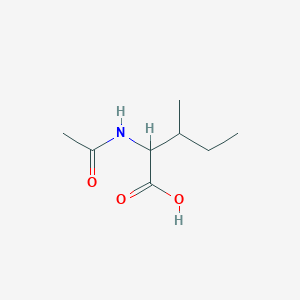

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。